molecular formula C16H22N2O3 B14583906 Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate CAS No. 61379-89-3

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate

Katalognummer: B14583906
CAS-Nummer: 61379-89-3
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: BNAXNEGHUBGLII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyl and ethyl groups provide unique reactivity patterns and potential biological activities compared to other similar piperidine derivatives .

Eigenschaften

CAS-Nummer

61379-89-3

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

ethyl 4-(N-acetylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-3-21-15(20)16(9-11-17-12-10-16)18(13(2)19)14-7-5-4-6-8-14/h4-8,17H,3,9-12H2,1-2H3

InChI-Schlüssel

BNAXNEGHUBGLII-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCNCC1)N(C2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.